molecular formula C19H13ClN2O2S B2663749 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide CAS No. 313395-77-6

2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide

Cat. No.: B2663749
CAS No.: 313395-77-6
M. Wt: 368.84
InChI Key: TVJJGKMDLVWKBS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is a specialized chemical reagent designed for pharmaceutical and biological research. This compound features a hybrid molecular structure that incorporates a naphthothiazole ring system linked to a 4-chlorophenoxy acetamide group. This specific architecture is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The naphthalene moiety, a planar bicyclic aromatic system, is known to contribute to biological activity through mechanisms such as DNA intercalation . Furthermore, the thiazole core is a privileged scaffold in drug discovery, recognized for its diverse biological properties . The strategic combination of these pharmacophores in a single molecule is a validated approach to creating compounds with enhanced efficacy and potential multi-target mechanisms of action . The presence of the acetamide linker and the chlorophenyl group are common features in molecules studied for their antiproliferative and antimicrobial activities, making this compound a valuable intermediate for researchers exploring new anticancer and anti-infective agents . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes by trained professionals. It is not for diagnostic or therapeutic use in humans or animals, nor is it it intended for personal use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c20-13-6-8-14(9-7-13)24-11-17(23)22-19-21-16-10-5-12-3-1-2-4-15(12)18(16)25-19/h1-10H,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJJGKMDLVWKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the naphthothiazole core: This can be achieved through a condensation reaction between 2-aminonaphthalene and a suitable thioamide under acidic conditions.

    Introduction of the chlorophenoxy group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Coupling of the two moieties: The final step involves coupling the naphthothiazole core with the chlorophenoxy-acetyl intermediate through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-chlorophenoxy group in the target compound distinguishes it from analogs with alternative aromatic or heterocyclic substituents. Key comparisons include:

Table 1: Substituent Variations and Physical Properties
Compound Name (ID) Substituents (R₁/R₂) Melting Point (°C) Molecular Weight (g/mol) Yield (%) Reference
Target Compound R₁ = 4-chlorophenoxy; R₂ = naphthothiazole N/A ~398.88* N/A Inferred
Compound 14 () R₁ = 4-chlorophenylpiperazine; R₂ = p-tolylthiazole 282–283 426.96 79
Compound 11c () R₁ = quinoxaline-triazole; R₂ = p-tolylthiazole N/A ~472.54* N/A
Compound 6b () R₁ = naphthalene-triazole; R₂ = 2-nitrophenyl N/A 404.14 N/A
Compound 13 () R₁ = 2,4-dichlorophenylamino; R₂ = coumarin-thiazole 216–220 446.30 64

*Calculated based on structural formula.

Key Observations :

  • Piperazine-containing analogs (e.g., Compound 14) exhibit higher melting points (~280°C) compared to triazole-linked derivatives (e.g., Compound 6b), suggesting stronger intermolecular interactions in piperazine systems .
Enzyme Inhibition
  • MAO and Cholinesterase Inhibition: Acetamide derivatives with naphthoquinone or benzothiazole moieties (e.g., ) show potent MAO-B and BChE inhibition (IC₅₀ ~0.028 mM for MAO-A). The target compound’s naphthothiazole group may similarly interact with enzyme active sites .
  • MMP Inhibition: Piperazine-thiazole acetamides () inhibit matrix metalloproteinases (MMPs), critical in inflammation. The 4-chlorophenoxy group in the target compound could modulate selectivity compared to 4-fluorophenyl or methoxyphenyl substituents .
Antimicrobial and Antitumor Activity
  • Antimicrobial Activity: Thiazole acetamides with halogenated aryl groups (e.g., 3-chlorophenyl in ) exhibit MIC values as low as 6.25 μg/mL against bacterial strains. The 4-chlorophenoxy group may enhance Gram-positive activity .
  • Antitumor Activity : A benzothiazole-acetamide derivative () showed marked antitumor activity, suggesting the naphthothiazole core in the target compound could similarly intercalate DNA or inhibit kinase pathways .

Biological Activity

2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is a synthetic compound that has attracted attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This compound features a chlorophenoxy group and a naphthothiazole moiety, which are believed to contribute to its biological activity. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy against different cell lines, and potential applications in medicine.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C17H14ClN3O
  • Molecular Weight: 313.77 g/mol

The presence of the chlorophenoxy group enhances the lipophilicity of the molecule, which may facilitate its interaction with biological membranes and enhance bioavailability.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound can bind to the active sites of certain enzymes, inhibiting their activity and thereby affecting various biological pathways. This inhibition can lead to altered cell signaling and proliferation.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested:
    • Nasopharyngeal carcinoma (NPC-TW01)
    • Lung carcinoma (H661)
    • Hepatoma (Hep3B)
    • Renal carcinoma (A498)
    • Gastric cancer (MKN45)

In a study, the compound showed an IC50 value of approximately 0.6 μM against NPC-TW01 cells, indicating potent antiproliferative effects. The mechanism was linked to alterations in cell cycle distribution, particularly an accumulation of cells in the S phase, suggesting interference with DNA synthesis and replication processes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicated that it could effectively inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications in the chlorophenoxy group significantly influenced antimicrobial efficacy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Activity
2-(4-chlorophenoxy)-N-(naphtho[2,1-d]oxazol-2-yl)acetamideStructureModerate antiproliferative activity
2-(4-chlorophenoxy)-N-(naphtho[2,1-d]imidazol-2-yl)acetamideStructureLow antimicrobial activity
2-(4-chlorophenoxy)-N-(naphtho[2,1-d]benzimidazol-2-yl)acetamideStructureHigh cytotoxicity against specific cancer cells

This table illustrates that while related compounds exhibit varying levels of biological activity, the naphthothiazole moiety in our compound seems to confer enhanced potency against cancer cell lines.

Case Studies

A notable case study involved testing the compound's effects on NPC-TW01 cells. The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that treated cells showed increased apoptosis markers compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving chloroacetylation and nucleophilic substitution. For example, 2-chloro-N-(naphtho[2,1-d]thiazol-2-yl)acetamide intermediates (similar to 3a-f in ) are refluxed with 4-chlorophenol derivatives in acetonitrile/DMF with triethylamine as a base. Reaction optimization includes monitoring progress via TLC, solvent evaporation under vacuum, and recrystallization from ethanol-acetone mixtures to enhance purity . Key parameters include stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and reflux durations (8–12 hours) to achieve yields >80% .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR (DMSO-d6d_6) to confirm acetamide NH peaks (~δ 11.86 ppm) and aromatic protons (δ 6.57–8.67 ppm). IR identifies carbonyl (1686 cm1^{-1}) and NH stretches (3589 cm1^{-1}) . Mass spectrometry (ESI–MS) verifies molecular ions (e.g., [M+H]+^+ at m/z 416.15) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond angles and torsional twists (e.g., 61.8° between dichlorophenyl and thiazol rings). Hydrogen-bonding motifs (e.g., R22_2^2(8) dimers) are analyzed to understand packing behavior .

Advanced Research Questions

Q. How to design experiments to evaluate its bioactivity against kinase or metabolic targets?

  • Methodological Answer :
  • Kinase Inhibition : Assay Aurora kinases (A/B/C) using recombinant enzymes and measure IC50_{50} values via fluorescence polarization. Compound 31 () serves as a template, with modifications to the naphthothiazole scaffold to enhance selectivity .
  • α-Glucosidase Inhibition : Coumarin-thiazole hybrids () are tested at 0.1–100 µM concentrations. Use spectrophotometric monitoring of p-nitrophenyl-α-D-glucopyranoside hydrolysis to calculate % inhibition and Ki_i values .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular models. For example, differences in IC50_{50} values for kinase inhibitors ( vs. 16) require standardization:
  • Validate purity via HPLC (>95%, as in ).
  • Replicate assays under identical buffer systems (e.g., Tris-HCl pH 7.5, 10 mM MgCl2_2) .
  • Perform dose-response curves in triplicate to assess statistical significance .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions between the naphthothiazole core and kinase ATP-binding pockets (e.g., Aurora-A PDB: 1MQ4). Focus on hydrogen bonds with backbone residues (e.g., Glu211) and hydrophobic contacts with Phe144 .
  • QSAR Modeling : Train models on substituent effects (e.g., electron-withdrawing Cl vs. methoxy groups) using descriptors like logP, polar surface area, and Hammett constants. Validate with experimental IC50_{50} data from and .

Q. How to troubleshoot low yields during the synthesis of intermediates like 2-chloro-N-(thiazol-2-yl)acetamide?

  • Methodological Answer :
  • Side Reactions : Minimize hydrolysis of chloroacetyl chloride by using anhydrous solvents (e.g., chloroform) and inert atmospheres .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol-water mixtures) for higher recovery. For example, compound 3a achieved 86.4% yield after recrystallization .
  • Catalyst Optimization : Increase triethylamine equivalents (1.2–1.5x) to neutralize HCl byproducts and drive reactions to completion .

Q. What strategies validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1–4 hours), lyse, and heat to 37–65°C. Centrifuge and quantify soluble target proteins (e.g., Aurora kinases) via Western blot to confirm stabilization .
  • Photoaffinity Labeling : Introduce a photoactive group (e.g., diazirine) to the acetamide moiety. Irradiate cells with UV light, then pull down labeled proteins for LC-MS/MS identification .

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